molecular formula C₂₂H₂₇FO₅ B1147461 21-Dehydro Betamethasone CAS No. 61558-12-1

21-Dehydro Betamethasone

Cat. No. B1147461
CAS RN: 61558-12-1
M. Wt: 390.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of betamethasone derivatives involves complex chemical processes. For instance, the formation of betamethasone 17-deoxy-20-hydroxy-21-oic acid diastereomers from betamethasone sodium phosphate under heat stress in solid state showcases the intricate pathways involved in creating betamethasone derivatives. The structural elucidation of these diastereomers utilized LC-MS, NMR, and mechanistic studies, pointing to a mechanism involving hydration of betamethasone enol aldehyde and an intramolecular Cannizzaro reaction (Li et al., 2009).

Molecular Structure Analysis

The structural determination of betamethasone and its isomers through NMR spectroscopy provides insights into the molecular architecture of these compounds. Isomers of betamethasone were characterized, revealing variations in the arrangement of fluorine, hydroxy, and methyl groups across the steroid framework, further emphasizing the complexity and versatility of corticosteroid structures (Chan et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving betamethasone derivatives highlight the reactive nature of these compounds. For example, the rearrangement of betamethasone-17-valerate to the 21-valerate ester in aqueous solutions demonstrates the influence of pH, temperature, and catalysis on the stability and transformation of corticosteroids (Bundgaard & Hansen, 1981). Such reactions are critical for understanding the chemical behavior and potential applications of betamethasone derivatives.

Physical Properties Analysis

The physical properties of betamethasone and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their formulation and application in pharmaceuticals. However, specific studies focusing on the physical properties of 21-Dehydro Betamethasone were not identified in the provided research, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties of betamethasone derivatives, including reactivity with other chemical agents, stability under various conditions, and conversion to other derivatives, are essential for their use and effectiveness. Studies such as the kinetics of degradation and acyl migration provide valuable information on the chemical stability and transformations of betamethasone compounds (Bundgaard & Hansen, 1981).

Scientific Research Applications

Cutaneous Biotransformation and Enzymic Hydrolysis

Research reveals that 21-Dehydro Betamethasone, as part of the betamethasone valerate esters, undergoes enzymic transformation when applied topically. The 21-ester form of betamethasone valerate is rapidly hydrolyzed to free steroid alcohol by cutaneous esterases. This hydrolysis is part of the cutaneous biotransformation that affects the activity and potency of topical corticosteroids. The enzymic hydrolysis is also indicative of drug potency, where the resistance to enzymic hydrolysis by 17-esters suggests a more pronounced reservoir effect and potentially higher toxicity upon application to the skin (Cheung, Po, & Irwin, 1985).

Stability and Isomerization

Studies on the stability of betamethasone-17-valerate in aqueous solutions indicate that degradation proceeds entirely through rearrangement of the 17-valerate ester to the 21-valerate ester, followed by hydrolysis of the latter to yield betamethasone. The acyl group migration from C17 to C21 is subject to catalysis by acid, base, and water. This acyl migration process is clinically significant since the 21-valerate ester possesses only a fraction of the potency of the 17-valerate parent compound (Bundgaard & Hansen, 1981).

Drug Potency and Design

The enzymic hydrolysis of betamethasone valerates has been studied to design topically active drugs and prodrugs. It has been observed that the 17-ester is essentially resistant to enzymic hydrolysis while the 21-esters are highly susceptible. These observations are crucial in the design of drugs that are meant to be topically active (Cheung, Po, & Irwin, 1985).

Impact on Glucose-6-Phosphate Dehydrogenase Activity

Betamethasone and its esters, including betamethasone-17-valerate, have been investigated for their inhibitory action on glucose-6-phosphate dehydrogenase (G-6-PDH) activity. The results demonstrate marked differences between the compounds, indicating that betamethasone esters should not be considered merely as transport forms of the topically inactive betamethasone but must be acknowledged for their unique biochemical actions (Raab & Gmeiner, 1975).

Safety And Hazards

Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXGMZVMPITTKC-SXTIVAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Betamethasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.